Product packaging for Adb-fubinaca metabolite M9(Cat. No.:CAS No. 1189552-82-6)

Adb-fubinaca metabolite M9

Cat. No.: B12753039
CAS No.: 1189552-82-6
M. Wt: 275.30 g/mol
InChI Key: CPHMGHDQBWTCMZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ADB-FUBINACA Metabolite M9 is a high-purity analytical reference standard designed for use in forensic and clinical research. This compound is a major metabolite of the synthetic cannabinoid receptor agonist ADB-FUBINACA, a substance originally developed for pharmaceutical research and later identified as a prevalent compound in illicit synthetic cannabis blends . Studying this and other metabolites is critical for public health and safety, as ADB-FUBINACA is significantly more potent than natural THC and has been implicated in severe adverse effects, including fatalities . The primary application of this certified reference material is to enable the accurate identification and quantification of ADB-FUBINACA consumption in biological specimens. Like the parent compound, which is extensively metabolized in the body via pathways such as hydroxylation and hydrolysis, the detection of its metabolites is essential for confirming exposure . This standard serves as a vital tool for laboratories developing and validating liquid chromatography-mass spectrometry (LC-MS/MS) methods, helping to improve the reliability of test results in both clinical and forensic toxicology casework. This product is intended for research purposes only by qualified professionals. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O3 B12753039 Adb-fubinaca metabolite M9 CAS No. 1189552-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189552-82-6

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

(2S)-2-(1H-indazole-3-carbonylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)11(13(19)20)15-12(18)10-8-6-4-5-7-9(8)16-17-10/h4-7,11H,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t11-/m1/s1

InChI Key

CPHMGHDQBWTCMZ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NNC2=CC=CC=C21

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

Chemical Profile of Adb Fubinaca Metabolite M9

Chemical Structure and Functional Groups

The chemical structure of ADB-FUBINACA metabolite M9 is a result of two significant metabolic transformations of the parent compound, ADB-FUBINACA. The formation of M9 involves the cleavage of the N-benzyl bond, removing the 4-fluorobenzyl group, and the hydrolysis of the primary amide on the tert-leucine moiety.

The resulting structure of M9 is characterized by an indazole-3-carboxylic acid core linked to a 3,3-dimethyl-2-aminobutanoic acid moiety. The key functional groups present in metabolite M9 are:

Indazole Ring System: A bicyclic aromatic structure containing two adjacent nitrogen atoms.

Carboxylic Acid Group: Attached to the 3-position of the indazole ring.

Amine Group: A primary amine on the butanoic acid side chain.

Carboxylic Acid Group: On the butanoic acid side chain.

tert-Butyl Group: A bulky alkyl group attached to the butanoic acid side chain.

Physicochemical Properties

The physicochemical properties of this compound differ significantly from the parent compound due to the introduction of polar functional groups.

PropertyADB-FUBINACA (Parent Compound)This compound
Molecular Formula C21H23FN4O2 wikipedia.orgC14H17N3O3 researchgate.net
Molar Mass 382.43 g/mol wikipedia.org275.29 g/mol
Polarity Less PolarMore Polar
Water Solubility LowHigher

The presence of two carboxylic acid groups and a primary amine makes metabolite M9 significantly more polar and water-soluble than ADB-FUBINACA. This increased polarity facilitates its excretion from the body, primarily in urine.

Analytical Methodologies for Identification and Characterization of Adb Fubinaca Metabolite M9

Advanced Mass Spectrometry Applications

Mass spectrometry stands as a cornerstone technology for the elucidation of drug metabolites due to its sensitivity and specificity. In the context of ADB-FUBINACA metabolite M9, several advanced mass spectrometric techniques have proven invaluable.

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification (e.g., Orbitrap, QTOF-MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites by providing highly accurate mass measurements, which aids in determining the elemental composition of the metabolite. nih.govnih.gov Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are frequently utilized for this purpose. mdpi.comresearchgate.net

In the study of ADB-FUBINACA metabolism, researchers employed a Sciex 5600+ TripleTOF®, a type of QTOF-MS, to analyze metabolites produced after incubation with human hepatocytes. nih.govresearchgate.net This technique allowed for full-scan TOF-MS and information-dependent acquisition of MS/MS data, enabling the identification of 23 metabolites in total, including M9. nih.gov The high mass accuracy, with errors within 3.6 ppm, was critical for proposing the chemical formulas of the metabolites. nih.gov The use of HRMS simplifies the process of metabolite elucidation compared to lower resolution mass spectrometry. nih.gov

A study investigating the metabolism of ADB-HEXINACA, a related synthetic cannabinoid, also utilized liquid chromatography–quadrupole time-of-flight mass spectrometry to identify 16 different metabolites. dntb.gov.ua This further underscores the utility of HRMS in characterizing the complex metabolic pathways of synthetic cannabinoids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative and qualitative analysis of drug metabolites in complex biological matrices. nih.gov This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. For synthetic cannabinoid analysis, LC-MS/MS offers high sensitivity and the ability to distinguish between structurally similar compounds. nih.gov

In the context of ADB-FUBINACA, LC-MS/MS has been used to study its metabolic stability and profile. sudmed.runih.gov For instance, the parent compound's MS/MS spectrum showed characteristic fragment ions at m/z 109, 253, and 338, which were previously observed using both QTOF and triple quadrupole instruments. nih.gov The identification of metabolites like M9 relies on comparing their MS/MS spectra with that of the parent drug and analyzing the mass shifts corresponding to specific biotransformations. nih.govresearchgate.net

The general workflow involves separating the metabolites from the biological matrix using liquid chromatography and then subjecting them to tandem mass spectrometry. This allows for the generation of fragmentation patterns that are unique to each metabolite, facilitating their structural elucidation. nih.govcore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Synthetic Cannabinoid Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another established technique in forensic toxicology. nih.govprobiologists.com However, for many synthetic cannabinoid metabolites, GC-MS analysis can be challenging. This is because synthetic cannabinoids and their metabolites are often thermally unstable and may require derivatization before analysis to prevent decarboxylation. chromatographyonline.com

Despite these challenges, GC-MS has been successfully used for the analysis of some synthetic cannabinoids. probiologists.comacs.org For instance, a GC-MS method was developed to determine FUB-AMB and AB-FUBINACA in blood and urine. probiologists.com However, for polar metabolites, which are common in drug metabolism, LC-MS based methods are generally preferred due to their compatibility with a wider range of compounds without the need for derivatization. chromatographyonline.com

Data Mining Approaches for Metabolite Elucidation (e.g., MetabolitePilot™)

The large and complex datasets generated by HRMS necessitate the use of sophisticated data mining software for efficient metabolite identification. nih.govfrontiersin.org Software like MetabolitePilot™ is designed to automate and streamline this process. sciex.comsciex.com

In the pivotal study that identified this compound, MetabolitePilot™ software was used to process the data acquired from the LC-HRMS analysis of human hepatocyte incubations. nih.govresearchgate.net This software employs various data mining approaches, including searching for predicted metabolites and identifying unexpected biotransformations. nih.gov It correlates the MS and MS/MS data to propose metabolite structures and can create profiles of metabolite formation over time. nih.govnih.gov The use of such software significantly reduces the time and effort required for data analysis and increases the confidence in metabolite identification. sciex.com

Chromatographic Separation Strategies

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, especially when dealing with complex mixtures of metabolites, some of which may be isomers.

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Metabolite Separation

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.govresearchgate.net These benefits are particularly valuable for separating the numerous and often isomeric metabolites of synthetic cannabinoids. chromatographyonline.commdpi.com

In the study of ADB-FUBINACA metabolism, an Ultra Biphenyl (B1667301) column was used for the separation of its 23 metabolites. nih.govresearchgate.net The optimization of the UHPLC method, including the choice of the column, mobile phase composition, and gradient elution program, is critical to achieve baseline separation of metabolites like M9 from other closely related compounds. mdpi.comcannabissciencetech.com The separation of cannabinoid isomers can be particularly challenging due to their structural similarities. chromatographyonline.comchromatographyonline.com Therefore, careful method development is essential to ensure that each metabolite is individually resolved before it enters the mass spectrometer, preventing co-elution and ensuring accurate identification and quantification. researchgate.net

Research Findings on this compound

An in vitro study using human hepatocytes and LC-HRMS identified 23 metabolites of ADB-FUBINACA, which were labeled M1 to M23 in order of their retention time. nih.gov Metabolite M9 was identified as a product of hydroxylation on the indazole ring of the parent molecule. nih.govcore.ac.uk

MetaboliteRetention Time (min)BiotransformationMolecular Ion [M+H]+ (m/z)
ADB-FUBINACA (Parent)6.58-383.1878
M94.10Hydroxylation (indazole)399.1828

Data sourced from a 2017 study on the in vitro metabolism of ADB-FUBINACA. nih.gov

It is important to note that while M9 is a confirmed metabolite, its specificity as a unique marker for ADB-FUBINACA intake has been questioned, as it may also be a metabolite of other synthetic cannabinoids. nih.gov

Supercritical Fluid Chromatography (SFC) in Synthetic Cannabinoid Metabolite Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a promising technique for the analysis of synthetic cannabinoids and their metabolites. rsc.orgnih.gov SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. This results in low viscosity and high diffusivity, allowing for rapid and highly efficient separations. bioanalysis-zone.com

While not as commonly equipped in laboratories as traditional liquid chromatography (LC) systems, SFC coupled with mass spectrometry (SFC-MS) offers a powerful alternative for the analysis of complex biological samples. rsc.orgdshs-koeln.de It is particularly advantageous for the separation of thermally labile and polar compounds, such as drug metabolites. researchgate.net For polar metabolites like this compound, which results from N-dealkylation, SFC can provide excellent chromatographic resolution. The development of an SFC method for such a metabolite would involve the careful selection of a stationary phase and the optimization of mobile phase composition, including the use of organic modifiers and additives to enhance the solubility and improve the peak shape of the polar analyte. nih.gov

A study on the development of an SFC method for the analysis of polar metabolites demonstrated that the addition of water and trifluoroacetic acid (TFA) to a methanol (B129727) modifier significantly improved the peak shapes of amino acids, which are also polar compounds. nih.gov This approach, using a high ratio of supercritical CO2, allowed for the rapid and simultaneous analysis of numerous polar compounds. nih.gov Such a strategy could be adapted for the analysis of this compound.

Table 1: Potential SFC-MS Parameters for the Analysis of Polar Synthetic Cannabinoid Metabolites

ParameterValue/ConditionRationale
Column Chiral or achiral packed column (e.g., CROWNPAK CR-I (+))Selection depends on the need for stereoisomeric separation and the polarity of the analyte. nih.gov
Mobile Phase Supercritical CO2 with a modifierCO2 is the primary mobile phase; a modifier is needed for polar analytes.
Modifier Methanol with additivesMethanol is a common modifier; additives enhance solubility and peak shape.
Additives Water and Trifluoroacetic Acid (TFA)Improves the elution and peak shape of polar, amphoteric compounds. nih.gov
Flow Rate 1.0 - 3.0 mL/minAllows for rapid analysis times. researchgate.net
Back Pressure 100 - 150 barMaintained to ensure the mobile phase remains in a supercritical state.
Column Temperature 30 - 40 °CInfluences the density of the supercritical fluid and can affect selectivity.
Detection Tandem Mass Spectrometry (MS/MS)Provides high sensitivity and specificity for metabolite identification.

This table presents a generalized set of parameters based on methods developed for similar polar analytes and may require optimization for this compound.

Pre-Analytical Sample Preparation Techniques for Metabolite Analysis

Effective sample preparation is a critical step to isolate metabolites from complex biological matrices like urine and to remove interfering substances prior to instrumental analysis.

Enzymatic Hydrolysis for Conjugated Metabolite Detection (e.g., β-Glucuronidase)

Phase II metabolism often involves the conjugation of metabolites with glucuronic acid to increase their water solubility and facilitate their excretion from the body. faa.govnih.gov These glucuronide conjugates may not be readily detectable by standard analytical methods. Therefore, an enzymatic hydrolysis step using β-glucuronidase is frequently employed to cleave the glucuronic acid moiety, releasing the free metabolite for analysis. faa.govmdpi.com This process can significantly increase the sensitivity of detection for many drug metabolites. faa.gov

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the enzyme, the pH of the buffer, the incubation time, and the temperature. faa.govnih.gov Studies have shown that β-glucuronidases from different sources (e.g., Helix pomatia, Escherichia coli, abalone) exhibit varying efficiencies for hydrolyzing different types of glucuronide linkages. faa.govoup.com For instance, while some enzymes are highly effective for ester-linked glucuronides, others may be more suitable for ether-bonded conjugates. faa.gov Given that N-dealkylated metabolites can potentially undergo glucuronidation, the inclusion of a hydrolysis step is a key consideration in the analytical workflow for this compound. dshs-koeln.denih.gov

Table 2: General Conditions for Enzymatic Hydrolysis of Cannabinoid Metabolites in Urine

ParameterConditionRationale
Enzyme β-Glucuronidase (e.g., from E. coli or abalone)To cleave glucuronic acid conjugates and release the free metabolite. faa.govoup.com
Buffer Phosphate or Acetate bufferTo maintain the optimal pH for enzyme activity.
pH 6.0 - 7.0The optimal pH can vary depending on the enzyme source. faa.govnih.gov
Incubation Temperature 37 - 55 °CTo promote efficient enzymatic activity. nih.govnih.gov
Incubation Time 1 - 16 hoursLonger incubation times may be required for complete hydrolysis. nih.gov

These conditions are generalized and would require optimization for the specific hydrolysis of any potential this compound glucuronide.

Extraction Procedures (e.g., Liquid-Liquid Extraction)

Following enzymatic hydrolysis (if performed), the target metabolite must be extracted from the aqueous urine matrix. Liquid-liquid extraction (LLE) is a commonly used technique for this purpose. mdpi.comusp.br LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the urine sample) and an organic solvent.

For a polar metabolite like this compound, the choice of extraction solvent and the pH of the aqueous phase are critical for achieving good recovery. nih.govnih.gov The pH of the urine sample is adjusted to ensure that the target analyte is in its non-ionized form, which makes it more soluble in the organic solvent. usp.br Various organic solvents can be used, and the selection depends on the polarity of the analyte. For more polar metabolites, a more polar extraction solvent or a mixture of solvents may be necessary.

A study on the LLE of volatile and semi-volatile compounds from urine found that adjusting the pH to be highly acidic and using dichloromethane (B109758) as the extraction solvent yielded a high number of detectable compounds. nih.govresearchgate.net Another method for the extraction of buprenorphine and its N-dealkylated metabolite involved basifying the plasma sample before extracting with ethyl acetate. nih.gov

Table 3: Representative Liquid-Liquid Extraction Parameters for Polar Metabolites from Urine

ParameterConditionRationale
Sample Volume 0.5 - 2.0 mL of urineA sufficient volume for detection while minimizing matrix effects. nih.gov
pH Adjustment Addition of acid (e.g., H2SO4) or base (e.g., NH4OH)To control the ionization state of the analyte and enhance its partitioning into the organic phase. nih.govnih.gov
Extraction Solvent Dichloromethane, Ethyl Acetate, or a mixture (e.g., Hexane:Ethyl Acetate)The choice of solvent is critical and depends on the polarity of the target metabolite. nih.govnih.govcerilliant.com
Extraction Process Vortexing followed by centrifugationTo ensure thorough mixing of the phases and subsequent separation.
Solvent Evaporation Under a stream of nitrogenTo concentrate the extracted analyte prior to reconstitution and analysis.
Reconstitution Solvent Mobile phase or a compatible solventTo dissolve the dried extract for injection into the analytical instrument.

These parameters represent a general approach and should be optimized for the specific chemical properties of this compound to ensure maximum extraction efficiency.

In Vitro Models for Adb Fubinaca Metabolism Studies and Metabolite M9 Identification

Human Liver Microsome (HLM) Incubation Systems in Initial Metabolic Stability Assessment

Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s. They represent a standard, cost-effective model for conducting initial assessments of a compound's metabolic stability. frontiersin.org In studies of ADB-FUBINACA, HLM incubations are used to determine key pharmacokinetic parameters that predict how the drug might behave in vivo.

Research has shown that ADB-FUBINACA is an intermediate-clearance drug. nih.gov In HLM incubation experiments, ADB-FUBINACA displayed a microsomal half-life (T₁/₂) of 39.7 minutes. nih.govresearchgate.netnih.gov Based on this in vitro data, scientists calculated a predicted hepatic clearance of 9.0 mL/min/kg. nih.govnih.gov While useful for a preliminary understanding, HLM models may not fully predict the complete range or relative abundance of metabolites because they lack the comprehensive enzyme and cofactor profile of whole liver cells. frontiersin.org

Table 1: Metabolic Stability and Predicted Clearance of ADB-FUBINACA in Human Liver Microsomes

ParameterValueReference
Half-Life (T₁/₂)39.7 ± 0.1 min nih.gov
In Vitro Intrinsic Clearance (CLᵢₙₜ ₘᵢ꜀ᵣ)17.5 ± 0.1 µL/min/mg nih.gov
Predicted Intrinsic Clearance (CLᵢₙₜ)16.5 mL/min/kg nih.gov
Predicted Hepatic Clearance (CLₕₑₚ)9.0 mL/min/kg nih.gov
Extraction Ratio (ER)0.5 nih.gov

Human Hepatocyte Incubation Models for Comprehensive Metabolite Profiling

To achieve a more complete picture of biotransformation, scientists utilize pooled human hepatocytes (liver cells). Hepatocyte models are considered a gold standard for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and necessary cofactors in their natural cellular orientation. nih.gov

In a comprehensive study using pooled human hepatocytes incubated with ADB-FUBINACA for 1 and 3 hours, a total of 23 metabolites were successfully identified using liquid chromatography-high resolution mass spectrometry. nih.govnih.govwikipedia.org The analysis revealed several major metabolic pathways. nih.govnih.gov These biotransformations include:

Alkyl and indazole hydroxylation (addition of a hydroxyl group).

Terminal amide hydrolysis (cleavage of the amide bond).

Dehydrogenation (removal of hydrogen).

Subsequent glucuronide conjugations (a Phase II reaction).

Among the metabolites formed is the product of N-dealkylation, which involves the loss of the 4-fluorobenzyl group from the indazole core. nih.gov This specific metabolite is identified by its chemical structure, (2S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid, and has been referred to in chemical databases as ADB-FUBINACA metabolite M9. drugfuture.comndclist.com

Table 2: Major Metabolic Pathways of ADB-FUBINACA in Human Hepatocyte Models

Biotransformation PathwayDescriptionReference
HydroxylationAddition of -OH group to the alkyl side chain or indazole ring. nih.govnih.gov
Amide HydrolysisCleavage of the terminal amide group to form a carboxylic acid. nih.govnih.govugent.be
DehydrogenationRemoval of hydrogen atoms, often following hydroxylation. nih.govnih.gov
N-dealkylationLoss of the 4-fluorobenzyl group, forming metabolite M9. nih.govdrugfuture.comndclist.com
GlucuronidationConjugation with glucuronic acid (Phase II metabolism). nih.govnih.gov

Predictive Capabilities of In Vitro Models for In Vivo Metabolic Profiles

A primary goal of using in vitro models is to predict the metabolic profile that will be found in authentic human samples, thereby identifying reliable biomarkers for documenting drug intake. Human hepatocyte profiles generally show a strong correlation with metabolites found in human urine. frontiersin.org For the related compound AB-FUBINACA, 10 of the 11 metabolites identified in hepatocytes were also confirmed in authentic urine specimens. sudmed.ru

For ADB-FUBINACA, studies based on hepatocyte incubations recommend that the hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites serve as optimal markers for confirming consumption. nih.govnih.gov However, researchers caution that N-dealkylated metabolites, such as metabolite M9, are not specific to ADB-FUBINACA and should not be used as definitive proof of intake, as this core structure could potentially be formed from other related synthetic cannabinoids. nih.gov The ultimate confirmation of in vitro findings requires further studies involving authentic clinical or forensic cases. nih.govresearchgate.netnih.gov

Application of Computational and In Silico Prediction Models in Metabolite Formation Hypotheses

Computational and in silico tools play a significant role in modern metabolite identification. These models can be used in two primary ways: to predict potential metabolites before laboratory work begins or to assist in identifying metabolites from the complex data generated during analysis.

In studies of related synthetic cannabinoids like AB-FUBINACA, in silico prediction software such as MetaSite™ has been used to generate a list of likely metabolites. sudmed.ru In one such study, seven of the 17 predicted metabolites were subsequently confirmed in in vitro hepatocyte incubations, demonstrating the utility of these tools in forming testable hypotheses. sudmed.ru

For the analysis of ADB-FUBINACA itself, researchers employed sophisticated data mining software, such as MetabolitePilot™, to process the vast amount of data from high-resolution mass spectrometry. nih.govresearchgate.net This software uses algorithms based on factors like mass defect and neutral loss to automatically search for and identify potential metabolites within the complex sample matrix, streamlining the discovery process. sudmed.ru

Table 3: Compound Names

Common Name/DesignationChemical Name
ADB-FUBINACAN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
This compound(2S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid

Forensic Toxicology and Biomarker Research of Adb Fubinaca Metabolite M9

Evaluation of ADB-FUBINACA Metabolite M9 as a Biomarker of Exposure

The detection of synthetic cannabinoid receptor agonists (SCRAs) like ADB-FUBINACA in biological samples is a significant challenge in forensic and clinical toxicology. Due to rapid and extensive metabolism, the parent compound is often present at very low or undetectable concentrations in urine, making the identification of specific metabolites crucial for confirming exposure. nih.gov While numerous metabolites of ADB-FUBINACA have been identified, the suitability of each as a reliable biomarker varies significantly.

Metabolite M9 of ADB-FUBINACA is formed through N-dealkylation, which involves the removal of the 4-fluorobenzyl group from the indazole core. nih.govnih.gov This biotransformation results in the core structure, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide. While this metabolite is detected following ADB-FUBINACA consumption, its utility as a definitive biomarker is compromised by a lack of specificity. nih.govnist.gov

Research has shown that N-dealkylated metabolites are not unique to ADB-FUBINACA. nih.govnist.gov Other synthetic cannabinoids that share the same indazole-dimethylbutanamide core structure could theoretically produce the same M9 metabolite. nih.gov For instance, compounds such as ADB-PINACA and ADB-CHMINACA, which differ from ADB-FUBINACA only in the substituent at the indazole N1 position, could also yield this N-dealkylated product. This metabolic overlap means the presence of M9 alone is insufficient to confirm exposure to ADB-FUBINACA specifically, creating a significant challenge for forensic interpretation. Therefore, M9 is not recommended as a definitive marker for ADB-FUBINACA consumption due to these selectivity issues. nih.govnist.gov

In contrast to the non-specific M9, other metabolites of ADB-FUBINACA are considered more reliable biomarkers of exposure. nih.govnist.gov In vitro metabolism studies using human hepatocytes have identified a range of metabolic pathways, with the most prominent being hydroxylation on the alkyl chain (the dimethylbutanamide moiety) and the indazole ring. nih.govnih.govwikipedia.org

The recommended biomarkers for ADB-FUBINACA intake are metabolites that retain the parent compound's unique 4-fluorobenzyl group while undergoing modification elsewhere. These include:

Hydroxyalkyl Metabolites: These are formed by the addition of a hydroxyl group to the dimethylbutanamide portion of the molecule.

Hydroxydehydroalkyl Metabolites: These metabolites undergo both hydroxylation and dehydrogenation on the alkyl side chain.

Hydroxylindazole Metabolites: This class of metabolites involves hydroxylation on the indazole ring system.

These groups of metabolites are considered superior markers because their structures are more specific to the parent compound, ADB-FUBINACA. nih.govnist.gov The presence of the intact N-(4-fluorobenzyl) group is a key structural feature that links them directly to the consumed drug. The N-dealkylated M9, having lost this specific group, lacks this forensic value. nih.gov

Table 1: Comparison of ADB-FUBINACA Metabolite Biomarkers

Biomarker Class Metabolic Pathway Specificity for ADB-FUBINACA Recommendation for Use
Metabolite M9 N-dealkylation Low (core structure can be formed from other SCRAs) Not recommended as a definitive marker nih.gov
Hydroxyalkyl Metabolites Alkyl Chain Hydroxylation High (retains specific 4-fluorobenzyl group) Recommended nih.govnist.gov
Hydroxydehydroalkyl Metabolites Alkyl Chain Hydroxylation & Dehydrogenation High (retains specific 4-fluorobenzyl group) Recommended nih.govnist.gov

| Hydroxylindazole Metabolites | Indazole Ring Hydroxylation | High (retains specific 4-fluorobenzyl group) | Recommended nih.govnist.gov |

Role of Synthesized Reference Standards in Metabolite Confirmation and Quantification

The unambiguous identification and quantification of drug metabolites in toxicological screening rely on the availability of pure, structurally confirmed reference standards. These standards are essential for method validation, ensuring accuracy in chromatographic and spectrometric analyses.

A significant challenge in the forensic toxicology of novel psychoactive substances (NPS) is the scarcity of certified reference materials for their metabolites. nih.gov The rapid and continuous emergence of new SCRAs on the illicit market outpaces the ability of manufacturers to synthesize, characterize, and supply corresponding metabolite standards. nih.gov

This issue is particularly acute for synthetic cannabinoids, which are extensively metabolized, making metabolite markers—rather than the parent drug—the primary targets for detection in urine. nih.gov Without these standards, forensic laboratories face difficulties in:

Definitive Identification: While high-resolution mass spectrometry can provide a tentative identification based on accurate mass and fragmentation patterns, confirmation requires comparison with a known standard.

Method Validation: The validation of analytical methods for selectivity, sensitivity, and accuracy is compromised without reference materials.

Quantitative Analysis: Accurate quantification of a metabolite is impossible without a calibrated standard, limiting the scope of toxicological assessment.

In the absence of commercially available reference standards, de novo synthesis is a critical tool for producing the necessary materials for forensic research and confirmation.

Synthesis Methodologies: A plausible synthetic route for the core structure of metabolite M9, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide, can be derived from general methods used for indazole-3-carboxamide SCRAs. The synthesis would typically involve the coupling of 1H-indazole-3-carboxylic acid with a tert-leucine derivative. vulcanchem.com Key steps in this process include the activation of the carboxylic acid group using a peptide coupling agent, followed by amide bond formation with the appropriate amine component (e.g., L-tert-leucinamide). vulcanchem.com The final product would then require purification, typically via chromatography, to yield the desired reference material.

Chromatographic and Spectrometric Confirmation: Once synthesized, or when identified in biological samples, the structure of metabolite M9 is confirmed using a combination of chromatographic and spectrometric techniques. In studies of ADB-FUBINACA metabolism, M9 was identified using liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.govnih.gov

Chromatography: Metabolite separation is achieved using liquid chromatography, often with a C18 or biphenyl (B1667301) column. nih.govnih.gov The retention time of the metabolite under specific gradient conditions provides an initial point of identification. In one study, M9 was identified with a retention time of 4.60 minutes. nih.gov

Spectrometry: High-resolution mass spectrometry provides data on the metabolite's exact mass and fragmentation pattern. For M9, the protonated molecule [M+H]⁺ is observed, and its fragmentation upon collision-induced dissociation yields characteristic product ions that help elucidate its structure. nih.gov

Table 2: Mass Spectrometric Data for Confirmation of this compound

Parameter Observed Value Ion
Calculated Mass 274.1770 m/z C₁₅H₂₂N₄O₂
Protonated Molecule [M+H]⁺ 275.1843 m/z C₁₅H₂₃N₄O₂⁺
Major Fragment Ion 1 145.0502 m/z Loss of aminodimethylbutanamide

| Major Fragment Ion 2 | 258.1578 m/z | Loss of NH₃ (amine) |

Data sourced from in vitro metabolism studies. nih.gov

This combination of synthetic chemistry and advanced analytical techniques is fundamental to developing the necessary tools for the forensic toxicology of emerging synthetic cannabinoids and their metabolites.

Challenges and Future Directions in Research on Adb Fubinaca Metabolite M9

Methodological Challenges in Comprehensive and Untargeted Metabolite Profiling

The comprehensive and untargeted profiling of ADB-FUBINACA metabolites, including M9, is fraught with methodological complexities. A primary challenge lies in the sheer number and structural diversity of the metabolites produced. In vitro studies using human hepatocytes have identified as many as 23 metabolites of ADB-FUBINACA, designated M1 through M23. nih.govnih.gov This extensive biotransformation leads to a highly complex sample matrix, making the identification of individual metabolites a significant analytical undertaking.

Untargeted metabolomics, a powerful tool for identifying all measurable metabolites in a biological sample, faces several hurdles in this context. frontiersin.orgfrontiersin.org One major issue is the potential for matrix effects in biological samples like urine and blood, which can suppress or enhance the ionization of target analytes, leading to inaccurate quantification or even false negatives. nih.gov Furthermore, the low concentrations at which many metabolites are present necessitate highly sensitive analytical techniques.

A significant challenge specific to M9 and other N-dealkylated metabolites is their potential lack of specificity. The core structure of ADB-FUBINACA, an indazole ring, is shared by numerous other synthetic cannabinoids. nih.gov Consequently, the N-dealkylation that forms M9 could theoretically occur in other parent compounds, making it a non-specific marker for ADB-FUBINACA consumption. nih.gov This ambiguity complicates the definitive identification of the parent compound based solely on the presence of such metabolites.

Metabolite ID Biotransformation Retention Time (min) Molecular Ion (m/z)
M3N-dealkylation3.51244.1135
M9N-dealkylation5.25258.1292

Table 1: Characteristics of N-dealkylated metabolites of ADB-FUBINACA from in vitro studies. nih.gov

Advancements in Analytical Sensitivity and Specificity for Trace Metabolite Detection

In response to the challenges of detecting trace amounts of synthetic cannabinoid metabolites, significant advancements have been made in analytical instrumentation and methodologies. High-resolution mass spectrometry (HRMS), particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has become the gold standard for the identification and characterization of novel psychoactive substances and their metabolites. nih.govcfsre.orgnews-medical.netdiva-portal.orgojp.gov

The high resolving power and mass accuracy of instruments like the SCIEX TripleTOF® 5600+ allow for the confident identification of metabolites based on their exact mass, even in complex biological matrices. nih.govojp.govbohrium.com This is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) capabilities provide structural information by fragmenting the parent ion and analyzing the resulting product ions, aiding in the definitive identification of metabolites like M9. nih.gov

Recent developments in ion mobility-mass spectrometry (IM-MS) offer an additional dimension of separation based on the size, shape, and charge of an ion. chemrxiv.orgchemrxiv.org This technique has shown promise in separating isomeric synthetic cannabinoid metabolites that are indistinguishable by mass spectrometry alone, thereby enhancing specificity. chemrxiv.orgchemrxiv.org The use of advanced data mining software, such as MetabolitePilot™, further assists in the automated identification of metabolites from complex datasets generated by HRMS instruments. nih.govnih.gov

Parameter Value
Mass SpectrometerSCIEX TripleTOF® 5600+
Ionization ModePositive Electrospray Ionization (ESI)
Scan TypeFull-scan TOF-MS and Information-Dependent Acquisition MS/MS
ColumnUltra Biphenyl (B1667301) column (100 x 2.1 mm, 3 µm)

Table 2: Example of analytical parameters for the detection of ADB-FUBINACA metabolites. nih.gov

The Dynamic Landscape of Novel Synthetic Cannabinoids and Their Metabolites Requiring Continuous Research

The chemical landscape of synthetic cannabinoids is in a perpetual state of evolution, driven by clandestine laboratories attempting to circumvent legislative controls. nih.govnews-medical.netnih.gov This rapid emergence of new analogs of ADB-FUBINACA and other synthetic cannabinoids presents a continuous challenge for forensic and clinical laboratories. Each new analog may have a unique metabolic profile, requiring constant updates to analytical methods and reference libraries. frontiersin.orgnih.govnih.gov

The issue of shared metabolic pathways, as mentioned for the N-dealkylated metabolite M9, is a recurring theme in this dynamic environment. nih.gov As new synthetic cannabinoids with similar core structures are synthesized, the potential for overlapping metabolic products increases, diminishing the utility of certain metabolites as specific biomarkers of consumption. frontiersin.orgnih.gov This necessitates a comprehensive understanding of the metabolism of each new compound that appears on the illicit market.

Furthermore, the lack of commercially available reference standards for newly identified metabolites hinders the validation of analytical methods and the accurate quantification of these compounds in biological samples. frontiersin.orgnih.gov Research efforts must therefore not only focus on identifying new parent compounds but also on characterizing their metabolic fate to identify unique and specific biomarkers for reliable detection. This ongoing cat-and-mouse game between clandestine chemists and the scientific community underscores the critical need for continuous research and surveillance. frontiersin.orgnih.govnih.gov

Integration of Multi-Omics Approaches for Enhanced Understanding of Metabolite Pathways

A deeper understanding of the metabolic pathways of synthetic cannabinoids like ADB-FUBINACA can be achieved through the integration of multiple "omics" technologies. nih.govucdavis.edunih.gov While metabolomics provides a snapshot of the small molecules present in a biological system, integrating this data with information from genomics, transcriptomics, and proteomics can offer a more holistic view of the biological response to these substances. nih.govcabidigitallibrary.orgmdpi.com

For instance, transcriptomics can reveal changes in gene expression of metabolic enzymes in response to ADB-FUBINACA exposure, providing insights into the specific enzymes responsible for the formation of metabolites like M9. nih.gov Proteomics can then confirm changes in the abundance of these enzymes at the protein level. By combining these datasets, researchers can construct more accurate models of the metabolic pathways and better understand the toxicological implications of ADB-FUBINACA use. nih.govucdavis.edu

While the application of multi-omics approaches to the study of ADB-FUBINACA is still in its nascent stages, it holds significant promise for the future. nih.govnih.gov Such integrated approaches could help in the identification of genetic predispositions to certain metabolic pathways, potentially explaining inter-individual differences in the effects and toxicity of synthetic cannabinoids. nih.gov Ultimately, a systems biology approach that combines various omics data will be crucial for a comprehensive understanding of the complex interactions between synthetic cannabinoids and the human body. ucdavis.edu

Q & A

What are the primary metabolic pathways and structural characteristics of ADB-FUBINACA metabolite M9?

M9 is formed via amide hydrolysis of ADB-FUBINACA, resulting in the cleavage of the terminal amide bond to generate a carboxylic acid derivative. This pathway is common among synthetic cannabinoids with similar structural motifs (e.g., methyl ester or amide functional groups). M9’s structure includes a 3,3-dimethylbutanoic acid moiety, confirmed via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns . However, M9 is not unique to ADB-FUBINACA, as N-alkylated metabolites like M9 may also arise from structurally related synthetic cannabinoids (e.g., MDMB-FUBINACA or ADMB-FUBINACA), limiting its specificity as a biomarker .

How can researchers optimize experimental design to differentiate M9 from nonspecific metabolites in complex biological matrices?

To distinguish M9 from confounding metabolites:

  • Use HRMS with <5 ppm mass accuracy to resolve isobaric compounds and assign precise molecular formulas.
  • Leverage MS/MS spectral libraries for fragmentation pattern comparisons, focusing on unique product ions (e.g., m/z 384.17 for M9’s carboxylic acid fragment) .
  • Incorporate stable isotope-labeled internal standards (e.g., AB-FUBINACA-d4) during sample preparation to control for matrix effects and ionization variability .
  • Validate findings with authentic human urine specimens post-ADB-FUBINACA exposure, as in vitro hepatocyte models may miss extrahepatic metabolism or enterohepatic recirculation .

What methodological challenges arise when quantifying M9 in forensic or clinical samples, and how can they be addressed?

Key challenges include:

  • Low abundance : M9 may be present at trace levels due to rapid hepatic clearance (predicted hepatic extraction ratio: 0.5) . Sensitivity can be improved via microextraction by packed sorbent (MEPS) or derivatization to enhance ionization efficiency.
  • Matrix suppression : Blood and urine components (e.g., salts, phospholipids) suppress ionization. Use dilute-and-shoot protocols with minimal preprocessing to retain low-intensity metabolites .
  • Co-eluting isomers : Optimize chromatographic separation using HILIC columns or extended gradient elution to resolve structurally similar metabolites (e.g., M9 vs. MDMB-FUBINACA M1) .

How do conflicting data on M9’s utility as a biomarker inform its application in toxicological studies?

While M9 is a major in vitro metabolite, its nonspecificity and variable in vivo detectability limit its reliability as a standalone biomarker. For example:

  • In vitro hepatocyte models identified M9 as a hydrolysis product, but in vivo studies of related compounds (e.g., AB-FUBINACA) found carboxylic acid metabolites (e.g., AB-FUBINACA carboxylic acid-glucuronide) to dominate urine profiles .
  • Case reports linked ADB-FUBINACA intoxication to hydroxylated metabolites (e.g., hydroxyalkyl-M9), not M9 itself, suggesting phase II conjugation or further oxidation in vivo .
    Recommendation : Combine M9 detection with hydroxylated or glucuronidated metabolites (e.g., M14, M16) to improve diagnostic specificity .

What advanced data analysis techniques are critical for resolving contradictions in M9’s metabolic stability and clearance predictions?

  • Dimensionality reduction methods (e.g., PCA or PLS-DA) can identify co-variance patterns between M9 and other metabolites, distinguishing shared vs. unique metabolic pathways .
  • Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro clearance data (e.g., hepatic CLint = 9.0 mL/min/kg) with tissue distribution coefficients to predict M9’s in vivo half-life and urinary excretion .
  • Missing value imputation algorithms (e.g., k-nearest neighbors) address gaps in low-abundance metabolite datasets, improving reproducibility across technical replicates .

How does the choice of in vitro model (e.g., hepatocytes vs. microsomes) impact the interpretation of M9’s metabolic fate?

  • Human liver microsomes (HLM) : Best for studying CYP450-mediated oxidation but lack phase II enzymes (e.g., UGTs), underestimating glucuronidation of M9 .
  • Hepatocyte incubations : Capture full metabolic profiles (phase I/II) but may overpredict clearance due to nonspecific binding or efflux transporters .
  • Comparative studies : Co-incubate HLM and hepatocytes to isolate enzyme contributions. For example, M9’s formation in HLM confirms primary amide hydrolysis, while hepatocytes reveal subsequent glucuronidation .

What analytical and computational strategies are recommended for elucidating M9’s unknown structural isomers or degradation products?

  • Molecular networking : Cluster MS/MS spectra from untargeted HRMS datasets to map structural relationships between M9 and unknown derivatives .
  • In silico fragmentation tools (e.g., CFM-ID or MetFrag) predict plausible structures for uncharacterized peaks, prioritizing synthetic standards for validation .
  • Stability testing : Expose M9 to simulated gastric fluid or UV light to identify degradation artifacts (e.g., decarboxylation products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.